molecular formula C8H12N2O3 B8694182 Urea, N-hydroxy-N-[1-(5-methyl-2-furanyl)ethyl]- CAS No. 123606-12-2

Urea, N-hydroxy-N-[1-(5-methyl-2-furanyl)ethyl]-

Cat. No. B8694182
Key on ui cas rn: 123606-12-2
M. Wt: 184.19 g/mol
InChI Key: NPEPKUYRLBWTCB-UHFFFAOYSA-N
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Patent
US05112848

Procedure details

2-Acetyl-5-methylfuran oxime. 2-Acetyl 5-methylfuran (5 g, 40.3 mmole) and hydroxylamine hydrochloride (4.2 g, 60.4 mmole) were dissolved in a mixture of ethanol (20mL) and pyridine (6.5 mL) and heated at 50° C. for 2 hours. The reaction mixture was diluted with water (300 mL) and extracted twice with ethyl acetate. The organic layer was washed with 2N HCl and brine, dried over MgSO4 and concentrated in vacuo to provided 4.31 g of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[N:9][OH:10])([C:3]1[O:4][C:5]([CH3:8])=[CH:6][CH:7]=1)[CH3:2].C(C1[O:15][C:16](C)=CC=1)(=O)C.Cl.[NH2:21]O>C(O)C.N1C=CC=CC=1.O>[OH:10][N:9]([CH:1]([C:3]1[O:4][C:5]([CH3:8])=[CH:6][CH:7]=1)[CH3:2])[C:16]([NH2:21])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C=1OC(=CC1)C)=NO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C=1OC(=CC1)C
Name
Quantity
4.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 2N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ON(C(=O)N)C(C)C=1OC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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